N-(2-cyanoethyl)-N-[2-(diethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide
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Overview
Description
N-(2-cyanoethyl)-N-[2-(diethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics. The unique structural features of benzothiadiazole derivatives make them valuable in the development of new drugs, sensors, and electronic devices.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanoethyl)-N-[2-(diethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves the following steps:
Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents such as sulfur dichloride or thionyl chloride.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzothiadiazole core with sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Cyanoethyl and Diethylaminoethyl Groups: The final step involves the alkylation of the sulfonamide with 2-cyanoethyl and 2-(diethylamino)ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanoethyl)-N-[2-(diethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, bases like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced derivatives.
Substitution: Substituted benzothiadiazole derivatives.
Scientific Research Applications
N-(2-cyanoethyl)-N-[2-(diethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(2-cyanoethyl)-N-[2-(diethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Inducing Cellular Responses: Triggering cellular responses such as apoptosis, cell cycle arrest, or immune modulation.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole-4-sulfonamide: Lacks the cyanoethyl and diethylaminoethyl groups but shares the benzothiadiazole core.
N-(2-cyanoethyl)-2,1,3-benzothiadiazole-4-sulfonamide: Similar structure but without the diethylaminoethyl group.
N-[2-(diethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide: Similar structure but without the cyanoethyl group.
Properties
Molecular Formula |
C15H21N5O2S2 |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-(2-cyanoethyl)-N-[2-(diethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C15H21N5O2S2/c1-3-19(4-2)11-12-20(10-6-9-16)24(21,22)14-8-5-7-13-15(14)18-23-17-13/h5,7-8H,3-4,6,10-12H2,1-2H3 |
InChI Key |
JNGACNIMRPJJHX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN(CCC#N)S(=O)(=O)C1=CC=CC2=NSN=C21 |
Origin of Product |
United States |
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